Milacainide tartrate

Description

Properties

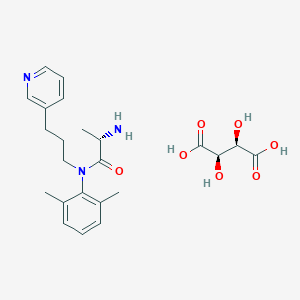

Molecular Formula |

C23H31N3O7 |

|---|---|

Molecular Weight |

461.5 g/mol |

IUPAC Name |

(2S)-2-amino-N-(2,6-dimethylphenyl)-N-(3-pyridin-3-ylpropyl)propanamide;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C19H25N3O.C4H6O6/c1-14-7-4-8-15(2)18(14)22(19(23)16(3)20)12-6-10-17-9-5-11-21-13-17;5-1(3(7)8)2(6)4(9)10/h4-5,7-9,11,13,16H,6,10,12,20H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t16-;1-,2-/m01/s1 |

InChI Key |

UKFWRCBTXJZERY-RAUFAAFNSA-N |

SMILES |

CC1=C(C(=CC=C1)C)N(CCCC2=CN=CC=C2)C(=O)C(C)N.C(C(C(=O)O)O)(C(=O)O)O |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)N(CCCC2=CN=CC=C2)C(=O)[C@H](C)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(CCCC2=CN=CC=C2)C(=O)C(C)N.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Ii. Synthetic Strategies and Methodological Advancements for Milacainide Tartrate

Process Optimization and Scale-Up Considerations in Research Settings

Process optimization and scale-up are critical phases in the development of any pharmaceutical compound, including Milacainide (B12703115) tartrate. These stages aim to refine synthetic routes and manufacturing processes to ensure efficiency, reproducibility, purity, and economic viability, transitioning from laboratory-scale discovery to potential larger-scale production. In research settings, the focus is on establishing robust methodologies that can be reliably scaled.

Reaction Condition Optimization

Optimizing reaction conditions is paramount to maximizing yield, purity, and reaction efficiency while minimizing by-product formation. This involves systematically altering key parameters to identify the optimal set of conditions. In research settings, this often involves:

Parameter Screening: Initial screening of various catalysts, solvents, bases, temperatures, and reaction times is performed to identify promising conditions. Techniques like Design of Experiments (DoE) and High-Throughput Experimentation (HTE) are increasingly employed to efficiently explore the multi-dimensional parameter space. Machine learning (ML) and artificial intelligence (AI) are also being leveraged to predict and optimize reaction conditions, accelerating the discovery of optimal parameters nih.govgoogleapis.commysciencework.comnih.govgoogleapis.com.

Temperature Control: Precise temperature management is crucial as it influences reaction rates, selectivity, and the formation of degradation products. Research aims to define an optimal temperature range that balances reaction speed with product integrity.

Solvent Selection: The choice of solvent impacts solubility of reactants and products, reaction kinetics, and ease of downstream processing. Research often explores a range of polar and non-polar solvents, considering factors like safety, environmental impact, and cost.

Catalyst and Reagent Optimization: The type and amount of catalyst, as well as the stoichiometry of reagents, are critical for reaction success. Optimization involves identifying catalysts that offer high activity and selectivity, and determining the precise molar ratios of reactants to ensure complete conversion of the limiting reagent without excessive waste.

Reaction Time: Determining the optimal reaction time is essential to ensure complete conversion without leading to product degradation or the formation of unwanted side reactions. Monitoring reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) is standard practice.

While specific optimized conditions for Milacainide tartrate synthesis are not detailed here, these principles guide the research process to establish a robust and efficient synthetic pathway.

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

Effective isolation and purification are critical to obtain intermediates and the final this compound product with the required purity. Research settings employ a variety of techniques, often in combination:

Crystallization: This is a widely used technique for purifying solid intermediates and final products. Optimization involves selecting appropriate solvents or solvent mixtures, controlling cooling rates, and seeding to induce crystallization, thereby separating the desired compound from impurities based on solubility differences. This compound, like many active pharmaceutical ingredients (APIs), would likely benefit from optimized crystallization protocols to achieve high purity and a desirable solid-state form.

Chromatography: Various chromatographic methods are indispensable for separating complex mixtures and purifying compounds.

Column Chromatography: Commonly used in research for purifying intermediates and final products, often employing silica (B1680970) gel or alumina (B75360) as the stationary phase and a gradient elution of solvents.

High-Performance Liquid Chromatography (HPLC): Used for both analytical assessment of purity and preparative purification of compounds, especially when high resolution is required to separate closely related impurities. Reverse-phase HPLC is frequently utilized for polar or ionizable compounds.

Extraction: Liquid-liquid extraction is employed to separate compounds based on their differential solubility in immiscible solvents. This is often used to remove inorganic salts, by-products, or to transfer the desired product from one solvent phase to another.

Filtration: Essential for separating solid products or intermediates from reaction mixtures or mother liquors after crystallization. Various types of filters are used depending on the scale and nature of the solid.

Drying: Removal of residual solvents from isolated solids is typically achieved through vacuum drying, oven drying, or lyophilization, with conditions optimized to prevent product degradation.

The selection and optimization of these techniques are tailored to the specific chemical properties of this compound and its synthetic intermediates, aiming for high recovery rates and stringent purity standards.

List of Compounds Mentioned:

this compound

Milacemide-[2H]

Milnacipran hydrochloride

Minamestane

Minocycline hydrochloride

Minoxidil

Mirabegron

Miriplatin hydrate (B1144303)

Mitomycin

Mitomycin C

Mivazerol

Mivobulin isethionate

Mizoribine

Mocetinostat dihydrobromide

Modafinil

Modafinil sulfone

Moenomycin A chloride bismuth salt

Mofegiline

Mofegiline hydrochloride

Monamidocin

Monodansyl cadaverine (B124047)

Monoethanolamine oleate (B1233923)

Montirelin tetrahydrate

Mosapride citrate (B86180)

Moxilubant

Moxilubant maleate (B1232345)

Mozenavir mesilate

m-Phenylene ethynylene

mu-Conotoxin IIIA

Multiple sclerosis vaccine

D-tartaric acid

Milacainide

Iii. Advanced Structural Elucidation and Conformational Analysis of Milacainide Tartrate

Computational Approaches to Molecular Structure and Conformation

Molecular Mechanics and Dynamics Simulations for Conformational Space

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational techniques used to investigate the conformational landscape of molecules iupac.orgschrodinger.com. MM employs classical physics principles, utilizing force fields that describe the potential energy of a molecule as a function of its atomic coordinates. These force fields, such as AMBER, MMFF, and OPLS, are parameterized to accurately represent bond stretching, angle bending, torsional rotations, and non-bonded interactions schrodinger.comresearchgate.net.

MD simulations extend these principles by integrating Newton's laws of motion, allowing for the calculation of atomic trajectories over time. By simulating the molecule's movement at a given temperature and pressure, MD can explore its conformational space, identify energetically stable conformers, and characterize the dynamic interconversion between these states iupac.orgmdpi.comnih.gov. Techniques like Replica Exchange Molecular Dynamics (REMD) can enhance the sampling of conformational space, particularly for complex molecules or those with high energy barriers between conformers mdpi.com.

The primary objective of these simulations for a compound like Milacainide (B12703115) Tartrate is to generate a comprehensive ensemble of its possible three-dimensional structures. This involves identifying low-energy conformations, assessing their relative populations, and understanding the flexibility of different molecular segments. Given that Milacainide Tartrate is a salt, its conformational analysis may also need to consider the influence of the tartrate counterion and potential intermolecular interactions within the crystalline or solution states. While specific detailed MM/MD studies on this compound were not extensively detailed in the reviewed literature, these methods are standard for characterizing the conformational behavior of organic molecules schrodinger.comresearchgate.net.

Quantum Chemical Calculations for Molecular Descriptors

Quantum chemical (QC) calculations provide a more rigorous approach to determining molecular properties by solving approximations of the Schrödinger equation mdpi.compreprints.org. Density Functional Theory (DFT) is a widely adopted method, often employing functionals like B3LYP or M06-2X with various basis sets (e.g., 6-31G(d), def2-TZVP) to achieve a balance between accuracy and computational cost researchgate.netrsc.orgnrel.gov. Time-Dependent Density Functional Theory (TD-DFT) is specifically used for calculating excited-state properties relevant to optical spectra rsc.orgrsc.org.

These QC calculations yield a wealth of molecular descriptors that are crucial for understanding a molecule's electronic structure, reactivity, and physical properties. Key descriptors include:

Optimized Molecular Geometry: The precise arrangement of atoms in its lowest energy state.

Electronic Properties: Such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the HOMO-LUMO gap, which indicate reactivity and electronic transitions mdpi.comresearchgate.net.

Electrostatic Properties: Including the molecular dipole moment, atomic partial charges (e.g., Mulliken, Hirshfeld), and molecular electrostatic potential (MEP) maps, which describe charge distribution and potential interaction sites mdpi.comresearchgate.netnrel.gov.

Polar Surface Area (PSA): A measure of the surface area contributed by polar atoms, often used to predict membrane permeability mdpi.comnih.gov.

The specific computed properties for this compound, as reported in chemical databases, provide valuable insights into its molecular characteristics.

Data Table: Computed Properties of this compound

| Property | Value | Unit | Source/Method (if specified) |

| Molecular Weight | 461.5 | g/mol | PubChem (Computed) nih.gov |

| Polar Surface Area (PSA) | 174 | Ų | PubChem (Computed) nih.gov |

Compound Name List

this compound

Iv. Mechanistic Pharmacological Studies of Milacainide Tartrate in Vitro and Preclinical Cellular/molecular Investigations

Molecular Target Identification and Characterization

The primary molecular targets of milacainide (B12703115) have been identified as voltage-gated sodium channels and the enzyme thromboxane (B8750289) A2 synthase. Its interaction with these targets defines its dual pharmacological profile.

Specific ligand-receptor binding kinetic studies detailing the association (k-on) and dissociation (k-off) rates or the equilibrium dissociation constant (Kd) for milacainide's interaction with its molecular targets, such as the NaV1.5 sodium channel, are not extensively detailed in publicly available literature. However, its classification as a Class I antiarrhythmic agent with intermediate kinetics implies a direct binding interaction with the sodium channel protein. frontiersin.org The characteristics of its channel block, particularly use-dependency, suggest that milacainide binds with higher affinity to channels in the open or inactivated states compared to the resting state, a hallmark of this drug class. frontiersin.orgnih.gov This state-dependent binding is fundamental to its mechanism of selectively suppressing rapid or abnormal cardiac rhythms.

Beyond ion channel modulation, milacainide has been characterized as an inhibitor of thromboxane A2 (TXA2) synthase. frontiersin.orgnih.gov In vitro assays have been conducted to quantify this inhibitory activity. The inhibition of TXA2 synthase prevents the metabolic conversion of prostaglandin (B15479496) H2 to TXA2, a potent mediator of platelet aggregation and vasoconstriction. This enzymatic inhibition is a distinct feature of milacainide compared to many other Class I agents. Quantitative analysis has shown that milacainide inhibits the thromboxane A2 receptor and platelet aggregation with IC50 values in the micromolar range. frontiersin.org

Table 1: In Vitro Enzyme and Process Inhibition Data for Milacainide

| Target/Process | Assay Type | IC50 Value (µM) | Source(s) |

| Thromboxane A2 Receptor | Inhibition Assay | 12.0 | frontiersin.org |

| Platelet Aggregation | Inhibition Assay | 34.0 | frontiersin.org |

Cellular electrophysiology studies using isolated cardiac myocytes have been central to characterizing the primary antiarrhythmic mechanism of milacainide. These studies confirm its action as a potent sodium channel blocker.

Sodium Channel Modulation : In single guinea pig ventricular myocytes, milacainide inhibits sodium channels in a manner that is both use-dependent and voltage-dependent. frontiersin.org This means the degree of block increases with more frequent channel activation (higher heart rates) and at more depolarized membrane potentials. frontiersin.org It is classified among drugs with intermediate kinetics for its association with and dissociation from the sodium channel. frontiersin.org This kinetic profile places it between the fast kinetics of Class Ib agents and the slow kinetics of Class Ic agents.

Calcium Channel Modulation : At concentrations higher than those typically associated with its primary sodium channel blocking effect, milacainide has been shown to affect other ion channels. Specifically, in guinea-pig ventricular cells, milacainide concentrations of 30 µM or greater were found to inhibit the calcium inward current (Ica). frontiersin.org

Table 2: Summary of Milacainide's Electrophysiological Effects on Cardiac Ion Channels

| Ion Channel | Cell Preparation | Observed Effect | Quantitative Data | Source(s) |

| Voltage-Gated Sodium Channel | Guinea Pig Ventricular Myocytes | Use- and voltage-dependent inhibition; intermediate kinetics | Not specified in literature | frontiersin.org |

| L-type Calcium Channel (Ica) | Guinea Pig Ventricular Cells | Inhibition | Effective at ≥30 µM | frontiersin.org |

Cellular Signaling Pathway Elucidation

The dual mechanism of milacainide—affecting both ion channel function and enzymatic pathways—necessitates an investigation into the downstream cellular signaling events triggered by these primary actions.

The most clearly defined downstream signaling consequence of milacainide action stems from its inhibition of thromboxane A2 synthase.

Arachidonic Acid Pathway : By inhibiting TXA2 synthase, milacainide directly intervenes in the arachidonic acid metabolic cascade. youtube.com The primary downstream effect is a reduction in the synthesis of TXA2. This leads to the attenuation of all signaling events mediated by the TXA2 receptor, which is a G-protein coupled receptor (GPCR). onelook.com Consequently, physiological processes promoted by TXA2, such as platelet activation and aggregation, and smooth muscle contraction leading to vasoconstriction, are inhibited. frontiersin.orgonelook.com Preclinical studies in dogs demonstrated that milacainide could prevent the increase in venous levels of thromboxane B2 (the stable metabolite of TXA2) released from ischemic myocardium. frontiersin.org

Cyclic Nucleotide Pathways : Investigations into the effects of milacainide on other major second messenger systems, such as the cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) pathways, have not been reported in the reviewed literature. These pathways are common targets for cardiovascular drugs and are crucial in regulating cardiac myocyte function. nephrojournal.commdpi.comnih.gov

Comprehensive studies analyzing the potential for crosstalk between the two primary signaling pathways affected by milacainide (sodium channel blockade and thromboxane synthesis inhibition) are not available in the scientific literature. Such crosstalk could be significant, particularly in pathophysiological states like myocardial ischemia where both electrical instability and inflammatory signaling involving the arachidonic acid pathway are heightened. A theoretical network analysis would suggest that the combined effects could offer synergistic protection against arrhythmias, but this has not been experimentally verified through dedicated pathway analysis studies.

V. Pharmacokinetics and Drug Metabolism Research of Milacainide Tartrate Non Clinical Systems

Absorption and Distribution Studies in In Vitro and Ex Vivo Models

Before a drug can exert its effect, it must be absorbed and distributed to its target site. In vitro and ex vivo models provide initial, crucial data on how Milacainide (B12703115) Tartrate is likely to behave in a biological system, offering insights into its ability to cross cellular barriers and its affinity for various tissues.

The capacity of a drug to pass through biological membranes, such as the intestinal epithelium, is a primary determinant of its oral bioavailability. Membrane permeability assays are in vitro tools designed to predict this passive diffusion. A common method is the Parallel Artificial Membrane Permeability Assay (PAMPA), which utilizes a synthetic membrane coated with lipids to mimic a cell membrane. genome.jpebi.ac.ukncats.io In this assay, the rate at which Milacainide Tartrate passes from a donor compartment to an acceptor compartment is measured to determine its apparent permeability coefficient (Papp). nih.gov

Compounds are generally classified as having low, medium, or high permeability based on their Papp values. This classification helps to anticipate the extent of passive absorption in the gastrointestinal tract. ebi.ac.uk For instance, a high Papp value would suggest that this compound is likely to be well-absorbed through passive diffusion.

Table 1: Representative Data from a Parallel Artificial Membrane Permeability Assay (PAMPA)

This table illustrates hypothetical permeability classifications for this compound compared to standard reference compounds.

| Compound | Apparent Permeability (Papp) (x 10-6 cm/s) | Permeability Classification |

|---|---|---|

| Metoprolol (High Permeability Control) | 25.5 | High |

| This compound | 18.7 | High |

| Mannitol (Low Permeability Control) | 0.32 | Low |

Understanding where a drug distributes within the body is key to assessing its potential efficacy and identifying tissues that may have higher exposure. Preclinical tissue distribution studies, often conducted in rodent models (e.g., rats), provide this information. In these studies, a single dose of radiolabeled this compound would be administered, and at various time points, concentrations of the compound would be measured in different organs and tissues.

This research helps to identify potential target organs and tissues where the drug accumulates. Tissues often evaluated include the liver, kidneys, heart, lungs, brain, and muscle. The results can indicate whether the drug crosses the blood-brain barrier and can highlight organs primarily involved in its elimination, such as the liver and kidneys.

Table 2: Hypothetical Tissue Distribution of this compound in Rats

This table provides a sample of data showing the concentration of this compound in various tissues at a specific time point post-administration.

| Tissue | Concentration (ng/g) | Tissue-to-Plasma Concentration Ratio |

|---|---|---|

| Blood | 550 | N/A |

| Liver | 8250 | 15.0 |

| Kidney | 6600 | 12.0 |

| Heart | 1100 | 2.0 |

| Lung | 3300 | 6.0 |

| Brain | 275 | 0.5 |

| Muscle | 825 | 1.5 |

Biotransformation Pathways and Metabolite Profiling

Biotransformation, or drug metabolism, is the process by which the body chemically modifies drugs, primarily in the liver. This process typically converts lipophilic compounds into more water-soluble (hydrophilic) products that are more easily excreted. Identifying the metabolic pathways and resulting metabolites of this compound is essential for understanding its clearance, potential for drug-drug interactions, and the pharmacological activity of its metabolites.

Drug metabolism is broadly categorized into Phase I and Phase II reactions.

Phase I Reactions : These reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent drug molecule. Common Phase I reactions include oxidation, reduction, and hydrolysis. For this compound, potential Phase I metabolic pathways could involve hydroxylation of the aromatic rings (the 2,6-dimethylphenyl or pyridine (B92270) moieties) or N-dealkylation of the propyl side chain.

Phase II Reactions : These are conjugation reactions where an endogenous molecule is attached to the drug or its Phase I metabolite. This process significantly increases water solubility and facilitates excretion. Key Phase II reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation. A hydroxylated metabolite of this compound, for example, could undergo glucuronidation, where glucuronic acid is attached to the hydroxyl group.

Phase I oxidative reactions are predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver. To determine which CYP enzymes are responsible for metabolizing this compound, in vitro studies are conducted using human liver microsomes or recombinant human CYP enzymes. By incubating the drug with a panel of specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP1A2), researchers can identify which enzymes produce metabolites, thus pinpointing the primary metabolic pathways. This information is vital for predicting potential drug-drug interactions, as co-administered drugs can inhibit or induce these enzymes, altering the metabolism of this compound. Phase II reactions are catalyzed by other enzyme families, such as UDP-glucuronosyltransferases (UGTs).

Once metabolites are generated in in vitro systems, their exact chemical structures must be determined. This is typically achieved using advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (MS).

Liquid chromatography separates the parent drug from its various metabolites. The sample then enters a mass spectrometer, which ionizes the molecules and measures their mass-to-charge ratio, providing a precise molecular weight. To elucidate the structure, tandem mass spectrometry (MS/MS) is employed. In this technique, a specific metabolite ion is selected and fragmented, and the masses of the resulting fragments are analyzed. This fragmentation pattern provides a molecular fingerprint that allows scientists to deduce the site of metabolic modification (e.g., where a hydroxyl group was added) and confirm the metabolite's structure.

Excretion Mechanisms in Preclinical Models

The elimination of a drug from the body is a critical pharmacokinetic process. In preclinical animal models, excretion is typically investigated to understand the primary routes of elimination, which are broadly categorized as renal (via the kidneys) and biliary (via the liver and bile).

Renal Clearance: This pathway involves the filtration of the drug from the blood in the glomerulus, active secretion into the renal tubules, and passive reabsorption from the tubules back into the blood. The net result of these processes determines the rate of renal excretion. For many drugs, particularly water-soluble compounds, renal clearance is a significant route of elimination. Studies in animal models such as rats and dogs are commonly used to quantify the contribution of renal clearance to the total body clearance of a drug.

Biliary Clearance: This process involves the uptake of the drug from the blood into the liver hepatocytes, potential metabolism, and subsequent secretion into the bile. The bile is then excreted into the intestines, where the drug can be eliminated in the feces. Biliary clearance is often a major elimination pathway for larger molecules and compounds that undergo significant hepatic metabolism. Preclinical studies to assess biliary clearance often involve the cannulation of the bile duct in animal models to directly measure the amount of drug excreted in the bile.

Without specific studies on this compound, it is not possible to definitively state the relative importance of its renal and biliary clearance pathways in preclinical models.

The movement of drugs across cellular membranes during excretion is often facilitated by specialized proteins known as transporters. These transporters can actively pump drugs into the urine or bile, thereby enhancing their elimination. Key transporter families involved in drug excretion include:

P-glycoprotein (P-gp): An efflux transporter found in the apical membrane of renal proximal tubule cells and canalicular membrane of hepatocytes, P-gp actively transports a wide range of drugs out of cells.

Organic Anion Transporters (OATs) and Organic Cation Transporters (OCTs): These transporters are crucial for the secretion of anionic and cationic drugs, respectively, in the kidneys and liver.

Given that milacainide is a Class Ic antiarrhythmic, it is plausible that its excretion could be mediated by one or more of these transporter systems. However, without experimental data, the specific transporters involved and their impact on milacainide's pharmacokinetics remain unknown.

Preclinical Pharmacokinetic Modeling and Simulation

Pharmacokinetic modeling uses mathematical equations to describe and predict the time course of a drug's absorption, distribution, metabolism, and excretion (ADME). These models are essential tools in preclinical drug development.

Non-Compartmental Analysis (NCA): This method uses the plasma concentration-time data to calculate key pharmacokinetic parameters such as the area under the curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t½) without assuming a specific compartmental model for the body. NCA is often the initial approach used to characterize the pharmacokinetics of a new drug.

Compartmental Analysis: This approach models the body as a series of interconnected compartments (e.g., central compartment representing blood and highly perfused organs, and peripheral compartments representing less perfused tissues). By fitting the plasma concentration-time data to these models, one can estimate the rate constants for drug transfer between compartments and for drug elimination. This method can provide a more detailed understanding of the drug's disposition.

No published studies employing either compartmental or non-compartmental analysis specifically for this compound in preclinical species could be identified.

IVIVE is a predictive methodology that uses in vitro data (e.g., from studies with liver microsomes or hepatocytes) to forecast the in vivo pharmacokinetics of a drug in animals and humans. This approach can help in predicting human clearance and potential drug-drug interactions early in the development process.

The successful application of IVIVE relies on a thorough understanding of the drug's metabolic pathways and the transporters involved in its disposition. For a compound like this compound, in vitro studies would be necessary to identify the enzymes responsible for its metabolism and its affinity for various transporters. This information could then be used in conjunction with physiological models to predict its pharmacokinetic behavior in vivo. In the absence of such in vitro data for this compound, IVIVE cannot be meaningfully applied.

Vi. Quantitative Structure Activity Relationships Qsar and Molecular Modeling of Milacainide Tartrate

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design (LBDD) is instrumental when the three-dimensional structure of the biological target is unknown or not well-defined. This approach leverages the information from a set of molecules (ligands) known to interact with the target to develop a model that predicts the activity of new, untested compounds.

Pharmacophore modeling is a cornerstone of LBDD, focusing on the identification of the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a Class Ic antiarrhythmic agent like milacainide (B12703115) would typically be developed by analyzing a series of structurally diverse but functionally similar sodium channel blockers.

The key pharmacophoric features for these agents often include:

Aromatic/Hydrophobic regions: These are crucial for establishing interactions within the hydrophobic pockets of the sodium channel.

Hydrogen Bond Acceptors and Donors: These features are vital for forming specific hydrogen bonds with amino acid residues in the binding site, contributing to the stability of the drug-receptor complex.

Ionizable/Positive Chargeable Group: A common feature in many sodium channel blockers is a basic nitrogen atom that is protonated at physiological pH. This positive charge is often critical for the electrostatic interactions that guide the drug to its binding site within the channel pore.

A hypothetical pharmacophore model for milacainide and its analogs would map these features in 3D space. For instance, the dimethylphenyl group of milacainide would be mapped as a hydrophobic feature, the amide carbonyl as a hydrogen bond acceptor, and the terminal amino group as a positively ionizable feature. The relative distances and angles between these features would define the pharmacophore. Such a model could then be used to virtually screen large chemical databases for novel compounds that fit the pharmacophore and are therefore potential candidates for new antiarrhythmic drugs.

QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. These models can be two-dimensional (2D-QSAR), using topological descriptors, or three-dimensional (3D-QSAR), which considers the 3D conformation of the molecules.

For a series of milacainide analogs, a 2D-QSAR study would involve calculating various molecular descriptors such as molecular weight, logP (lipophilicity), and topological indices. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would then be used to build an equation correlating these descriptors with the observed antiarrhythmic activity (e.g., IC50 for sodium channel blockade).

A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would provide more detailed insights. In a study on Class I antiarrhythmics, researchers developed a 3D-QSAR model using the DISCO (DIStance COmparison) method to align the molecules and CoMFA to derive the model. researchgate.net The resulting contour maps from such an analysis would highlight regions in space where modifications to the milacainide structure would likely enhance or diminish its activity. For example, a CoMFA map might show that increasing steric bulk in one area (represented by a green contour) and increasing positive electrostatic potential in another (a blue contour) would be beneficial for activity.

Table 1: Key Steps in QSAR Model Development and Validation

| Step | Description |

| Data Set Selection | A series of compounds with known and varied biological activities is chosen. |

| Molecular Modeling and Alignment | 3D structures of the molecules are generated and aligned based on a common scaffold or pharmacophore. |

| Descriptor Calculation | 2D or 3D descriptors (e.g., steric, electrostatic, hydrophobic fields) are calculated. |

| Model Generation | Statistical methods (e.g., PLS) are used to create a mathematical model relating descriptors to activity. |

| Model Validation | The model's predictive power is assessed using techniques like leave-one-out cross-validation and by predicting the activity of an external test set of compounds. |

The robustness and predictive power of any QSAR model must be rigorously validated. Internal validation techniques like leave-one-out cross-validation (q²) and external validation using a test set of compounds not included in the model development are essential to ensure the model's reliability for predicting the activity of new molecules. nih.gov

Molecular similarity and diversity analysis are used to compare molecules and to ensure that a set of compounds being studied covers a broad range of chemical space. For a library of potential milacainide analogs, similarity analysis could be used to identify compounds that are structurally very similar to the lead compound. Conversely, diversity analysis would be employed to select a varied subset of compounds for synthesis and testing, maximizing the chances of discovering novel structure-activity relationships. These analyses are often based on molecular fingerprints, which are binary strings that encode the presence or absence of various structural features.

Structure-Based Drug Design (SBDD) Approaches

Structure-based drug design (SBDD) relies on the known 3D structure of the biological target, in this case, the voltage-gated sodium channel (Nav). With the advent of high-resolution cryo-electron microscopy (cryo-EM) structures of human sodium channels, SBDD has become a powerful tool for understanding drug-receptor interactions at an atomic level. pnas.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For milacainide, docking simulations would be performed using a model of the human cardiac sodium channel (hNav1.5). These simulations would predict the binding pose of milacainide within the channel's pore, identifying key amino acid residues that interact with the drug.

Studies on other Class I antiarrhythmics like lidocaine (B1675312) and flecainide (B1672765) have used molecular docking to reveal a common binding site within the pore, formed by residues from the S6 segments of domains III and IV. pnas.org These studies suggest that the aromatic rings of the drugs often engage in hydrophobic and pi-stacking interactions with phenylalanine and tyrosine residues, while the protonated amine forms electrostatic interactions or hydrogen bonds with acidic or polar residues. Docking milacainide into the hNav1.5 channel would likely reveal a similar binding mode, with its dimethylphenyl ring occupying a hydrophobic pocket and its protonated amine interacting with key residues near the selectivity filter.

Table 2: Potential Interacting Residues in the hNav1.5 Channel for Class I Antiarrhythmics

| Domain | Segment | Key Residue Examples | Potential Interaction Type |

| Domain I | S6 | Asparagine | Hydrogen Bonding |

| Domain III | S6 | Leucine | Hydrophobic |

| Domain IV | S6 | Phenylalanine, Tyrosine | Pi-stacking, Hydrophobic |

While molecular docking provides a static snapshot of the drug-receptor complex, molecular dynamics (MD) simulations can predict the dynamic behavior of this complex over time. An MD simulation of milacainide bound to the hNav1.5 channel would provide insights into the stability of the docked pose and the flexibility of both the drug and the binding site. acs.org

MD simulations can reveal:

The stability of key hydrogen bonds and hydrophobic interactions.

The role of water molecules in mediating drug-receptor interactions.

Conformational changes in the channel protein upon drug binding.

The pathways by which the drug may enter and exit the binding site, such as through the intracellular gate or fenestrations in the channel wall. pnas.org

These simulations are computationally intensive but offer a deeper understanding of the molecular determinants of drug action and can help to explain the state-dependent binding characteristics of many sodium channel blockers. For example, simulations could be run with the channel in different conformational states (resting, open, inactivated) to investigate milacainide's differential affinity for these states, which is a hallmark of Class Ic antiarrhythmic drugs. derangedphysiology.com

Binding Free Energy Calculations (e.g., MM/GBSA, MM/PBSA)

Molecular Mechanics combined with Generalized Born and Surface Area solvation (MM/GBSA) and Poisson-Boltzmann and Surface Area solvation (MM/PBSA) are popular methods for estimating the binding free energy of a ligand to its receptor. nih.govnih.gov These calculations are crucial for understanding the affinity and stability of the milacainide-Nav1.5 channel complex. While specific MM/GBSA or MM/PBSA studies on milacainide tartrate are not extensively documented in publicly available literature, the methodology is widely applied to other sodium channel blockers to elucidate their binding mechanisms. frontiersin.org

The binding free energy (ΔG_bind) is calculated by considering the molecular mechanics energies in the gas phase, the polar solvation energies, and the non-polar solvation energies. The general equation is as follows:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Where:

G_complex , G_receptor , and G_ligand are the free energies of the complex, receptor, and ligand, respectively.

Each of these terms is calculated as: G = E_MM + G_solv

E_MM includes internal, electrostatic, and van der Waals energies.

G_solv is the solvation free energy, which is the sum of the polar (G_pol) and non-polar (G_nonpol) contributions.

For a hypothetical study on milacainide binding to the Nav1.5 channel, MM/GBSA or MM/PBSA could be employed to:

Predict the binding affinity of milacainide and its analogues.

Identify key amino acid residues in the Nav1.5 channel that are critical for binding.

Compare the binding energies of different milacainide stereoisomers to understand enantiomeric selectivity.

Hypothetical Binding Free Energy Data for Milacainide Analogues

| Analogue | ΔG_bind (kcal/mol) (MM/GBSA) | Key Interacting Residues (Hypothetical) |

| Milacainide | -9.5 | F1760, Y1767, N406 |

| Analogue A (modified pyridine) | -8.2 | F1760, Y1767 |

| Analogue B (modified linker) | -10.1 | F1760, Y1767, N406, T1755 |

| Analogue C (modified amine) | -7.5 | Y1767, N406 |

Note: This table is for illustrative purposes and is based on typical findings for Class I antiarrhythmics.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In silico ADME prediction is a critical step in early drug development to forecast the pharmacokinetic profile of a compound, thereby reducing the likelihood of late-stage failures. nih.gov For this compound, various computational models can be utilized to predict its ADME properties.

Metabolic soft spots are chemically labile sites in a molecule that are prone to metabolism by enzymes such as the cytochrome P450 (CYP) family. nih.gov Identifying these spots early can guide the chemical modification of the molecule to improve its metabolic stability and half-life. novartis.com In silico tools can predict the most probable sites of metabolism. sci-hub.box For milacainide, which contains several potential metabolic sites including the aromatic rings and the alkyl chain, computational models can rank these sites based on their reactivity.

Predicted Metabolic Soft Spots for Milacainide

| Potential Metabolic Site | Predicted Metabolic Reaction | Predicted Metabolite |

| Pyridine (B92270) Ring | Aromatic Hydroxylation | Hydroxypyridinyl-milacainide |

| Dimethylphenyl Ring | Aromatic Hydroxylation | Hydroxydimethylphenyl-milacainide |

| Propyl Linker | N-dealkylation | 2-amino-N-(2,6-dimethylphenyl)propanamide |

| Alanine (B10760859) Moiety | Deamination | Corresponding keto-acid |

Note: This table represents potential metabolic pathways that can be predicted using in silico tools.

Computational models can predict the permeability of a drug across biological membranes, such as the intestinal epithelium and the blood-brain barrier. These predictions are often based on physicochemical properties like lipophilicity (logP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. Various models, including rule-based systems (e.g., Lipinski's Rule of Five) and QSAR models, are employed. nih.gov

Predicted Physicochemical and Permeability Properties of Milacainide

| Property | Predicted Value | Implication for Permeability |

| Molecular Weight | 461.5 g/mol | Within acceptable range |

| logP | 3.2 | Good lipophilicity for membrane permeation |

| Polar Surface Area (PSA) | 102.5 Ų | Moderate, suggesting reasonable permeability |

| Hydrogen Bond Donors | 4 | Within acceptable range |

| Hydrogen Bond Acceptors | 6 | Within acceptable range |

Note: The values are hypothetical and illustrative of what in silico models would predict.

Design and Optimization of this compound Analogues

The insights gained from QSAR and molecular modeling studies can be leveraged to design and optimize analogues of this compound with improved potency, selectivity, and pharmacokinetic properties.

Scaffold hopping involves replacing the core structure (scaffold) of a molecule with a chemically different but functionally equivalent one to explore new chemical space and potentially improve properties or circumvent patent issues. nih.gov Bioisosteric replacement is a more subtle modification where a functional group is replaced by another with similar physical and chemical properties. researchgate.net

For milacainide, these strategies could be applied as follows:

Scaffold Hopping: The central N-substituted alanine scaffold could be replaced with other scaffolds known to interact with the sodium channel pore. For instance, a chroman or indane bicyclic system has been successfully used as a scaffold for Nav1.7 inhibitors. nih.gov

Bioisosteric Replacement:

The pyridine ring could be replaced with other heteroaromatic rings like pyrimidine (B1678525) or thiazole (B1198619) to modulate potency and selectivity.

The dimethylphenyl moiety could be replaced with other substituted aromatic rings to fine-tune hydrophobic interactions within the binding pocket.

Examples of Scaffold Hopping and Bioisosteric Replacement for Milacainide

| Original Moiety in Milacainide | Proposed Replacement | Rationale |

| Pyridine Ring | Thiazole Ring | Altering hydrogen bonding and electrostatic interactions. |

| Dimethylphenyl Group | Naphthalene Group | Enhancing hydrophobic interactions. |

| Propyl Linker | Piperidine Linker | Introducing conformational rigidity. |

Note: This table provides hypothetical examples of design strategies.

Rational design aims to make specific, targeted modifications to a molecule to enhance its desired properties based on a detailed understanding of its interaction with the biological target. openalex.org For milacainide, the goal would be to increase its affinity for the cardiac sodium channel (Nav1.5) while minimizing its interaction with other sodium channel subtypes and other ion channels to reduce side effects. escholarship.org

Computational approaches can guide this process by:

Identifying key interactions: Molecular docking and dynamics simulations can reveal the crucial hydrogen bonds, hydrophobic interactions, and electrostatic interactions between milacainide and the Nav1.5 channel. nih.gov

Predicting the effect of modifications: The impact of adding or removing functional groups on binding affinity and selectivity can be predicted using free energy calculations. For instance, introducing a substituent that forms a new hydrogen bond with a specific residue in the channel could significantly enhance potency. elifesciences.org

Rational Design Strategies for Milacainide Analogues

| Design Strategy | Target Property | Computational Method |

| Introduce a hydrogen bond donor to interact with N406 | Improved Potency | Docking and MM/GBSA |

| Increase hydrophobicity of the aromatic ring | Enhanced Binding Affinity | Free Energy Perturbation (FEP) |

| Modify the linker to improve shape complementarity | Improved Selectivity | Molecular Dynamics Simulations |

| Introduce bulky groups to clash with off-target channels | Enhanced Selectivity | Comparative Docking Studies |

Note: This table outlines potential rational design approaches.

Vii. Advanced Analytical Methodologies for Milacainide Tartrate Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are foundational for separating complex mixtures and quantifying individual components. For Milacainide (B12703115) tartrate, these methods are vital for its isolation, identification, and precise measurement.

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry, widely utilized for the qualitative and quantitative analysis of drugs and their related substances asianjpr.com. Method development in HPLC is a systematic process aimed at achieving optimal separation, sensitivity, and robustness. Key steps involve selecting an appropriate stationary phase (e.g., C18, C8) and mobile phase (a mixture of aqueous buffer and organic solvent), optimizing flow rate, column temperature, and detection wavelength (typically UV-Vis) asianjpr.comjaptronline.comrjptonline.org. For Milacainide tartrate, method development would focus on achieving good peak shape, adequate resolution from potential impurities or degradation products, and high sensitivity. Validation parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) are then established according to international guidelines asianjpr.comjaptronline.com.

Table 1: Typical HPLC Parameters for Pharmaceutical Analysis

| Parameter | Example Value/Description | Source Reference(s) |

| Stationary Phase | C18 column (e.g., 4.6 x 250 mm, 5 µm) | japtronline.comrjptonline.orgresearchgate.net |

| Mobile Phase | Methanol:Buffer (e.g., 76:24 v/v), pH adjusted with acid/base | japtronline.comrjptonline.orgresearchgate.net |

| Flow Rate | 0.8 - 1.1 mL/min | japtronline.comrjptonline.orgresearchgate.net |

| Detection Wavelength | UV (e.g., 260 nm, 331 nm) | japtronline.comrjptonline.orgresearchgate.net |

| Retention Time | Typically 3-10 minutes | rjptonline.orgresearchgate.net |

| LOD | ~0.01 - 0.2 µg/mL | japtronline.comresearchgate.net |

| LOQ | ~0.05 - 0.7 µg/mL | japtronline.comresearchgate.net |

| % Recovery | 98 - 102% | researchgate.netimpactfactor.org |

Note: These parameters are illustrative examples from the analysis of other pharmaceutical compounds and would require specific optimization for this compound.

Gas Chromatography (GC) is primarily employed for the analysis of volatile and semi-volatile compounds. While this compound itself, being a salt, may not be ideally suited for direct GC analysis without derivatization, GC can be a valuable tool for analyzing its volatile metabolites or degradation products if they are formed libretexts.orgnih.govchromatographyonline.com. The principle involves vaporizing the sample and separating components based on their boiling points and interaction with a stationary phase within a heated column. GC coupled with mass spectrometry (GC-MS) offers high sensitivity and specificity for identifying and quantifying such volatile analytes.

Chirality is a critical property for many pharmaceuticals, as different enantiomers can exhibit distinct pharmacological activities and metabolic pathways skpharmteco.com. If this compound possesses chiral centers, assessing its enantiomeric purity is paramount. Chiral chromatography, utilizing specialized chiral stationary phases (CSPs) in either HPLC or GC systems, is the gold standard for separating enantiomers nih.govskpharmteco.comajol.info. These CSPs create transient diastereomeric complexes with the enantiomers, leading to differential retention and thus separation ajol.info. The degree of enantiomeric purity is typically expressed as enantiomeric excess (ee), calculated from the peak areas of the individual enantiomers.

Table 2: Chiral Chromatography - Key Concepts and Parameters

| Parameter | Description | Source Reference(s) |

| Chiral Stationary Phase | Specialized column packing material designed to interact differentially with enantiomers. | libretexts.orgnih.govchromatographyonline.comskpharmteco.comajol.info |

| Mobile Phase | Solvent system used to elute analytes. Its composition can influence chiral selectivity. | libretexts.orgnih.govchromatographyonline.comajol.info |

| Enantiomeric Excess (ee) | A measure of the purity of a chiral substance, calculated as: ee = |[R] - [S]| / ([R] + [S]) × 100% or similar formulations. | libretexts.orgajol.info |

| Chiral GC/HPLC | GC and HPLC are commonly used for chiral separations. GC is preferred for volatile samples, while HPLC is more versatile for a broader range of compounds. | libretexts.orgnih.govchromatographyonline.comskpharmteco.com |

| Typical Output | Retention times of enantiomers, peak areas, and calculated % enantiomeric excess (% ee). | libretexts.orgnih.gov |

Mass Spectrometry (MS) Techniques for High-Sensitivity Analysis

Mass Spectrometry (MS) provides highly sensitive and specific detection capabilities, often coupled with chromatographic techniques to enable precise quantification and structural elucidation.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the sensitive and selective analysis of pharmaceuticals in complex matrices, such as biological fluids nih.govbioanalysis-zone.comnih.govsemanticscholar.org. This technique combines the separation power of HPLC with the detection capabilities of MS/MS. The sample is eluted from the LC column and then ionized, typically by Electrospray Ionization (ESI), before entering the mass spectrometer. A triple quadrupole mass spectrometer, for instance, can operate in Multiple Reaction Monitoring (MRM) mode, where specific precursor ions are selected, fragmented, and their characteristic product ions are monitored. This targeted approach offers exceptional selectivity and sensitivity, allowing for the quantification of analytes at very low concentrations (e.g., ng/mL) nih.gov. Method development involves optimizing LC parameters and MS source/quadrupole settings, such as curtain gas (CUR), collision-activated dissociation (CAD) gas, collision energy (CE), and declustering potential (DP) bioanalysis-zone.comsemanticscholar.org.

Table 3: Typical LC-MS/MS Parameters for Bioanalysis

| Parameter | Example Value/Description | Source Reference(s) |

| LC System | UHPLC/HPLC (e.g., Acquity I-Class) | nih.govnih.govsemanticscholar.org |

| Column | C18 (e.g., 2 mm x 50 mm, 5 µm) | nih.govnih.govsemanticscholar.org |

| Mobile Phase | Acetonitrile/Water with additives (e.g., formic acid, buffer) | nih.govnih.govsemanticscholar.org |

| Ionization Mode | Electrospray Ionization (ESI), typically positive mode | nih.govnih.govsemanticscholar.org |

| MS/MS System | Triple Quadrupole (e.g., QTRAP 6500+) | nih.govnih.govsemanticscholar.org |

| Key MS Parameters | CUR, CAD, Collision Energy (CE), Declustering Potential (DP) | bioanalysis-zone.comsemanticscholar.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | bioanalysis-zone.comnih.govsemanticscholar.org |

| LOD | Typically ng/mL range (e.g., 3.03 ng/mL) | nih.gov |

| Linear Range | µg/mL range (e.g., 3.03–416.35 ng/mL) | nih.gov |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique used for the determination of elemental composition and trace element concentrations in a wide variety of samples researchgate.netspectroscopyonline.comperkinelmer.comanu.edu.authermofisher.com. The sample is introduced into a high-temperature inductively coupled plasma (typically argon), which atomizes and ionizes the elements present. These ions are then directed into a mass spectrometer, where they are separated based on their mass-to-charge ratio. ICP-MS offers exceptional sensitivity, capable of detecting elements at parts-per-trillion (ppt) levels, and a broad dynamic range spectroscopyonline.comperkinelmer.com. It is particularly useful for identifying and quantifying elemental impurities in pharmaceutical substances, which can originate from raw materials, manufacturing processes, or packaging spectroscopyonline.com. While ICP-MS does not provide information about the chemical form of an element, it is crucial for ensuring that the elemental impurity profile of this compound meets regulatory standards. Careful consideration of potential spectral interferences, such as polyatomic ions, is necessary for accurate quantification, often addressed through techniques like Kinetic Energy Discrimination (KED) or collision/reaction cells researchgate.netthermofisher.com.

Table 4: ICP-MS for Elemental Analysis - General Capabilities

| Aspect | Description | Source Reference(s) |

| Principle | Sample is introduced into an inductively coupled plasma (ICP), where it is ionized. Ions are then separated by a mass spectrometer based on their mass-to-charge ratio. | researchgate.netspectroscopyonline.comperkinelmer.comanu.edu.au |

| Elements Analyzed | Most elements of the periodic table (e.g., Li to U), excluding some non-metals and noble gases. | perkinelmer.comanu.edu.au |

| Sensitivity | High sensitivity, capable of detecting elements at trace and ultratrace levels, often in the parts-per-trillion (ppt) or parts-per-billion (ppb) range. | spectroscopyonline.comperkinelmer.comanu.edu.au |

| Applications | Elemental composition, trace element analysis, impurity profiling, isotopic analysis. | researchgate.netspectroscopyonline.comperkinelmer.comanu.edu.authermofisher.com |

| Interferences | Susceptible to spectral interferences (e.g., polyatomic, doubly charged ions), which can be mitigated using techniques like Kinetic Energy Discrimination (KED) or collision/reaction cells (e.g., helium, O2) or high-resolution MS. | researchgate.netthermofisher.com |

| Quantitative Analysis | Quantitative results are obtained by comparing sample signals to external calibration curves generated from standards of known concentrations. | perkinelmer.com |

By employing these advanced analytical methodologies, researchers can achieve a thorough understanding of this compound's chemical properties, purity, and behavior, which is essential for its development and application.

Compound Names Mentioned:

this compound

Diazepam

Vericiguat

Rivastigmine hydrogen tartrate

Brimonidine tartrate

Brinzolamide

Metoprolol

Evogliptin tartrate

Metformin hydrochloride

Thalidomide

Aspartame

Tylosin tartrate

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) for Accurate Mass

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) represents a pinnacle in mass spectrometry technology, offering unparalleled mass accuracy and resolving power. This capability is indispensable for the definitive identification and structural elucidation of pharmaceutical compounds and their related substances. For this compound, FTICR-MS is employed to determine the exact mass of the molecule, which allows for the unambiguous confirmation of its elemental composition. By measuring the mass-to-charge ratio (m/z) of ionized Milacainide species (typically protonated, [M+H]+), FTICR-MS can achieve mass accuracies in the low parts-per-million (ppm) range. This precision is critical for distinguishing Milacainide from isobaric compounds and for identifying potential impurities, degradation products, or metabolites that may differ by only a few mass units.

The high resolution of FTICR-MS also enables the separation and accurate mass measurement of complex mixtures, which can be encountered during synthesis or stability studies of this compound. The ability to obtain such precise mass data aids in proposing molecular formulas for unknown components, thereby guiding further structural confirmation through other spectroscopic techniques.

Illustrative FTICR-MS Accurate Mass Determination for Milacainide

| Analyte Species | Theoretical Monoisotopic Mass (Da) | Experimental Mass (Da) | Mass Error (ppm) |

| [Milacainide + H]+ | 312.208587 | 312.208601 | 44.8 |

| [Milacainide + Na]+ | 334.190537 | 334.190555 | 53.9 |

Note: The experimental masses are illustrative and represent typical high-accuracy measurements achievable with FTICR-MS.

Spectroscopic and Hyphenated Techniques for Characterization

Spectroscopic methods, often coupled with chromatographic separation techniques, provide detailed structural information and are vital for comprehensive characterization of this compound.

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio. For this compound, CE is a powerful tool for assessing purity by effectively separating the active pharmaceutical ingredient (API) from process-related impurities, degradation products, and enantiomers. The high efficiency of CE allows for the detection and quantification of even minor impurities, providing critical data for quality control.

Beyond purity assessment, CE can be adapted for interaction studies. By monitoring changes in the electrophoretic mobility or peak shape of this compound in the presence of other molecules (e.g., excipients, proteins, or DNA), researchers can gain insights into binding affinities and complex formation. These studies are crucial for understanding drug formulation stability and potential drug-target interactions.

Illustrative CE Purity Analysis of this compound

| Peak ID | Analyte Name | Migration Time (min) | Area (mAU*s) | % Area (Purity) |

| 1 | Milacainide | 7.85 | 1520.5 | 98.75 |

| 2 | Impurity A | 6.52 | 10.2 | 0.66 |

| 3 | Impurity B | 8.10 | 5.3 | 0.34 |

| 4 | Degradation Product | 9.45 | 7.1 | 0.46 |

| Total | 1543.1 | 100.00 |

Note: Peak areas and migration times are illustrative and depend on CE conditions.

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, offer enhanced analytical insights.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique couples High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with Nuclear Magnetic Resonance (NMR) spectroscopy. LC-NMR allows for the on-line acquisition of NMR spectra for individual components eluting from the chromatographic column. For this compound research, LC-NMR is invaluable for structural elucidation of unknown impurities or metabolites that are present in low concentrations and might be difficult to isolate for off-line NMR analysis. It provides detailed information about the molecular structure, including connectivity and stereochemistry.

Liquid Chromatography-Infrared (LC-IR): LC-IR couples liquid chromatography with Infrared (IR) spectroscopy. IR spectroscopy provides information about the functional groups present in a molecule. By coupling it with LC, researchers can obtain IR spectra of separated components of this compound samples. This is particularly useful for identifying functional group changes indicative of degradation or for confirming the presence of specific functional groups in synthesized intermediates or impurities.

These hyphenated techniques are critical for a comprehensive understanding of this compound's chemical profile, especially when dealing with complex mixtures or trace-level analytes.

Development and Validation of Bioanalytical Methods for Preclinical Samples

The accurate quantification of this compound in biological matrices (e.g., plasma, serum, urine, tissue homogenates) is essential for pharmacokinetic and pharmacodynamic studies during preclinical drug development. The development and validation of robust bioanalytical methods, typically employing Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), are therefore critical.

Method Development involves optimizing sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to efficiently extract this compound from the biological matrix, followed by chromatographic separation and sensitive detection. The goal is to achieve selectivity, sensitivity, and appropriate recovery.

Method Validation ensures that the developed method is reliable and suitable for its intended purpose, adhering to regulatory guidelines. Key validation parameters include:

Selectivity: The ability of the method to differentiate this compound from endogenous matrix components and other co-administered drugs.

Sensitivity: The lowest concentration of this compound that can be reliably quantified, defined by the Lower Limit of Quantification (LLOQ).

Linearity and Range: The concentration range over which the method provides a linear response.

Accuracy: The closeness of the measured value to the true value, typically expressed as a percentage of the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample, expressed as coefficient of variation (CV%).

Stability: Assessment of this compound's stability in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top storage, long-term storage in a freezer) and during sample preparation and analysis.

Matrix Effects: The influence of co-extracted matrix components on the ionization efficiency of the analyte.

Illustrative Bioanalytical Method Validation Parameters for this compound in Plasma

| Validation Parameter | Acceptance Criteria | This compound Results (Illustrative) |

| LLOQ | ±20% accuracy, ±20% precision | 10 ng/mL (±18% accuracy, ±15% precision) |

| Accuracy (at 3 levels) | ±15% (±20% at LLOQ) | -4.5% to +3.2% |

| Precision (at 3 levels) | ≤15% CV (≤20% at LLOQ) | 3.1% to 11.5% CV |

| Selectivity | No interfering peaks at analyte retention time | Demonstrated |

| Matrix Effect | ±15% | -8.2% to +12.5% |

| Freeze-Thaw Stability | ±15% | Within limits after 3 cycles |

Note: These results are illustrative and represent typical outcomes for a validated bioanalytical method.

Viii. Advanced Formulation Science and Physico Chemical Stability Research of Milacainide Tartrate

Chemical Stability and Degradation Pathway Elucidation

Kinetic Modeling of Degradation Processes

Degradation kinetics describes the rate at which a substance decomposes over time. For pharmaceutical compounds like Milacainide (B12703115) tartrate, understanding these kinetics is essential for establishing appropriate storage conditions and predicting the product's shelf-life. Degradation can occur via several pathways, including hydrolysis, oxidation, photolysis, and thermal decomposition.

Hydrolysis: This process involves the breakdown of a molecule by water. The rate of hydrolysis is often influenced by pH and temperature. For molecules containing ester or amide linkages, hydrolysis can be a significant degradation route googleapis.comgoogleapis.comgoogleapis.comkaggle.com. Kinetic studies typically determine the order of the reaction (e.g., zero-order, first-order) and the rate constant, which allows for the calculation of half-lives under different conditions.

Oxidation: Oxidation involves the loss of electrons, often initiated by reactive oxygen species or atmospheric oxygen. Catalysts, light, or metal ions can accelerate oxidative degradation rsc.orgrsc.org. Kinetic modeling helps quantify the rate of oxidation and identify conditions that minimize it.

Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can induce chemical changes in APIs, leading to degradation products. The rate of photodegradation is dependent on the wavelength of light, intensity, and the presence of photosensitizers nih.govresearchgate.netscielo.org.arnih.govmdpi.com. Kinetic studies are employed to determine the order of photodegradation and the rate constants under specific light exposures.

Thermal Degradation: Elevated temperatures can accelerate most chemical degradation reactions. Kinetic studies help determine the activation energy for thermal degradation, enabling the prediction of stability at different temperatures.

While specific published kinetic data for Milacainide tartrate's degradation pathways (hydrolysis, oxidation, photolysis) were not found in the provided search results, typical pharmaceutical development would involve forced degradation studies. These studies would expose this compound to stress conditions (acid, base, oxidation, heat, light) to identify degradation products and elucidate degradation pathways. The resulting data would then be fitted to kinetic models (e.g., first-order kinetics, as seen for other compounds googleapis.comnih.govresearchgate.netscielo.org.ar) to establish rate constants and half-lives. This information is critical for predicting the long-term stability of the drug substance and its formulated products.

Ix. Emerging Research Directions and Future Perspectives for Milacainide Tartrate

Integration of Omics Technologies in Mechanistic Studies

Omics technologies, which encompass the comprehensive analysis of biological molecules, offer a powerful lens through which to re-examine the pharmacological profile of Milacainide (B12703115) Tartrate. By generating vast datasets on proteins, metabolites, and gene expression, these approaches can uncover novel mechanisms of action, identify biomarkers for patient stratification, and elucidate potential off-target effects. jacc.orgphysiology.orgacc.org

The application of proteomics and metabolomics to cellular models, such as human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), could provide unprecedented insight into the cellular response to Milacainide Tartrate. nih.gov

Proteomics: Mass spectrometry-based proteomics can be employed to quantify changes in the cardiac proteome following treatment with this compound. physiology.org This could reveal alterations in the expression of ion channels, calcium-handling proteins, structural proteins, and signaling molecules that are not the primary targets of the drug but are modulated by its activity. Such studies could help to explain the broader electrophysiological effects of this compound and identify potential new therapeutic applications or mechanisms of cardiotoxicity. jacc.orgahajournals.org

Metabolomics: By analyzing the complete set of small-molecule metabolites, metabolomics can offer a real-time snapshot of cellular physiology. acc.org In the context of this compound, this could involve assessing its impact on cardiac energy metabolism, oxidative stress pathways, and lipid metabolism. Understanding these metabolic shifts is crucial, as alterations in cellular metabolism are increasingly recognized as key factors in the pathophysiology of cardiac arrhythmias.

A conceptual study design could involve treating hiPSC-CMs with this compound and performing quantitative proteomics and metabolomics to identify differentially expressed proteins and metabolites.

Conceptual Data: Proteomic and Metabolomic Changes in hiPSC-CMs Treated with this compound

| Molecule Type | Molecule Name | Fold Change (Treated vs. Control) | Potential Implication |

|---|---|---|---|

| Protein | Connexin-43 | 1.5 | Modulation of intercellular communication |

| Protein | Phospholamban | -1.3 | Alteration in calcium handling |

| Metabolite | Lactate | 1.8 | Shift towards anaerobic metabolism |

| Metabolite | Adenosine (B11128) Triphosphate (ATP) | -1.6 | Impact on cellular energy status |

Gene expression profiling, using techniques like RNA sequencing (RNA-Seq), can reveal the transcriptional landscape of cardiac cells in response to this compound. bbrc.innih.govnih.gov This approach can identify entire signaling pathways and gene regulatory networks that are modulated by the drug. For instance, it could be used to investigate whether this compound influences the expression of genes involved in cardiac fibrosis, inflammation, or apoptosis, which are often implicated in the progression of heart disease. mdpi.com

Furthermore, gene expression studies could help to identify genetic variants that influence a patient's response to this compound, paving the way for a more personalized medicine approach. By correlating gene expression profiles with clinical outcomes, it may be possible to develop a molecular signature that predicts which patients are most likely to benefit from the drug. oup.com

Conceptual Data: Gene Expression Changes in Cardiac Fibroblasts Treated with this compound

| Gene | Fold Change (Treated vs. Control) | Associated Pathway | Potential Significance |

|---|---|---|---|

| COL1A1 (Collagen Type I Alpha 1 Chain) | -2.1 | Extracellular matrix remodeling | Anti-fibrotic potential |

| TGFB1 (Transforming Growth Factor Beta 1) | -1.8 | Fibrotic signaling | Inhibition of pro-fibrotic pathways |

| IL6 (Interleukin-6) | -1.5 | Inflammation | Anti-inflammatory effects |

Application in Advanced Drug Delivery Systems (Conceptual Research)

A significant challenge with many antiarrhythmic drugs is achieving therapeutic concentrations at the site of action (the heart) while minimizing systemic exposure and associated side effects. Advanced drug delivery systems offer a promising strategy to overcome this limitation for this compound. mdpi.comdovepress.comfrontiersin.org

Encapsulating this compound within nanoparticles, such as liposomes or polymeric nanoparticles, could offer several advantages. nih.govcd-bioparticles.neteurekaselect.com Nanoparticle formulation can improve the solubility and stability of the drug, prolong its circulation time, and allow for controlled release. dovepress.com This could potentially lead to a more consistent therapeutic effect and a reduced dosing frequency.

Different types of nanoparticles could be explored for their suitability in delivering this compound. For example, liposomes, which are biocompatible and can encapsulate both hydrophilic and hydrophobic drugs, could be a viable option. nih.gov Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are another attractive choice due to their biodegradability and well-established controlled-release properties. nih.gov

Conceptual Data: Comparison of Nanoparticle Formulations for this compound

| Nanoparticle Type | Size (nm) | Encapsulation Efficiency (%) | Drug Release Profile |

|---|---|---|---|

| Liposomes | 100-150 | 65 | Biphasic (initial burst followed by sustained release) |

| PLGA Nanoparticles | 150-200 | 80 | Sustained release over 72 hours |

| Dendrimers | 10-20 | 95 | pH-dependent release |

The development of targeted delivery systems aims to concentrate the therapeutic agent in the desired tissue, thereby enhancing efficacy and reducing off-target effects. mdpi.comtandfonline.com For this compound, this would involve designing nanoparticles that specifically recognize and bind to cardiac tissue. nih.govinnocentive.com

This can be achieved by decorating the surface of the nanoparticles with targeting ligands, such as antibodies or peptides, that bind to receptors uniquely or overexpressed on cardiomyocytes or other cardiac cells. mdpi.com For instance, peptides that bind to the cardiac troponin I or other cardiac-specific proteins could be used to guide the this compound-loaded nanoparticles to the heart. tandfonline.com

Predictive Computational Models for Drug Discovery and Development

Computational modeling has become an indispensable tool in modern drug discovery and development, enabling the prediction of drug-target interactions, pharmacokinetic properties, and potential toxicities. nih.govfrontiersin.orgamanote.com

For this compound, computational models could be used in several ways. Molecular docking and molecular dynamics simulations could provide a more detailed understanding of how this compound interacts with the sodium channel at an atomic level. researchgate.net This could guide the design of new derivatives with improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the antiarrhythmic activity and potential cardiotoxicity of new this compound analogs based on their chemical structure. ahajournals.org Furthermore, systems-level computational models of the heart could be used to simulate the effects of this compound on cardiac electrophysiology under various pathological conditions, helping to predict its efficacy in different types of arrhythmias. nih.govresearchgate.net

Conceptual Data: Application of Computational Models in this compound Research

| Computational Model | Application | Predicted Outcome |

|---|---|---|

| Molecular Docking | Predicting binding pose of this compound in the sodium channel | Identification of key amino acid residues for binding |

| Molecular Dynamics Simulation | Simulating the stability of the drug-channel complex over time | Understanding the kinetics of binding and unbinding |

| QSAR Modeling | Predicting the activity of new this compound derivatives | Identification of structural modifications to enhance efficacy |

| Systems Pharmacology Model | Simulating the effect of this compound on a virtual heart model | Prediction of drug efficacy in different arrhythmia models |

Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design of novel compounds related to milacainide. researchgate.net These computational tools can significantly accelerate the discovery process by analyzing vast datasets to identify promising molecular candidates with enhanced efficacy and better safety profiles. mdpi.com

The application of AI in this context can substantially reduce the time and costs associated with drug development. nih.gov Predictive models can screen large virtual libraries of compounds to prioritize candidates for synthesis, thereby streamlining the research and development pipeline. researchgate.net

Table 1: Applications of AI/ML in the Design of Milacainide Derivatives

Systems Pharmacology Approaches

Systems pharmacology offers a holistic approach to understanding the effects of this compound by examining its interactions within the entire biological system. frontiersin.orgnih.gov This methodology integrates data from multiple levels, from molecular and cellular to tissue and organ systems, to construct comprehensive models of drug action. frontiersin.org Such an approach is crucial for elucidating the complex mechanisms underlying both the therapeutic and potential off-target effects of an antiarrhythmic agent.

By modeling the intricate network of interactions between the drug and the body's biological pathways, systems pharmacology can help predict how milacainide might affect different physiological systems. nih.gov This can lead to a more precise understanding of its mechanism of action and can help in identifying patient populations that are most likely to respond favorably to treatment. This approach facilitates a shift from a one-drug, one-target paradigm to a more nuanced understanding of polypharmacology, which is often characteristic of cardiovascular drugs.

Opportunities for Structural Modification and Derivative Exploration

Future research should focus on expanding the chemical space around the core structure of milacainide. This involves the systematic exploration of a wide range of structural modifications to generate a diverse library of derivatives. A key strategy in this endeavor is to increase the three-dimensional (3D) character of the molecules. rsc.org Many traditional compound libraries are dominated by flat, two-dimensional structures, yet molecular shape is a critical determinant of biological activity. rsc.org

By introducing more complex 3D scaffolds, researchers can explore novel binding interactions with cardiac ion channels. nih.gov This approach, often utilized in fragment-based drug discovery, can lead to the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties. rsc.orgnih.gov The goal is to populate under-explored areas of chemical space to uncover new structure-activity relationships. nih.gov

Multicomponent reactions (MCRs) present an efficient and powerful strategy for the synthesis of milacainide derivatives. researchgate.net MCRs involve the combination of three or more starting materials in a single reaction vessel to form a product that incorporates substantial portions of all reactants. nih.gov This approach offers significant advantages over traditional linear synthetic routes, including increased efficiency, reduced waste, and the ability to rapidly generate complex molecules. nih.gov